molecular formula C11H23N5O2 B13274522 tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate

Cat. No.: B13274522
M. Wt: 257.33 g/mol
InChI Key: PVAWBVCCWGOYGE-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C11H22N4O2. It is a derivative of piperidine and carbamate, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamateThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is unique due to its combination of piperidine and carbamimidoyl groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over chemical reactions .

Biological Activity

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of inflammatory processes and antimicrobial properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 287953-38-2

The compound exhibits its biological effects primarily through modulation of inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which is crucial in the activation of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of this pathway can potentially mitigate inflammatory responses in various diseases.

Inhibition of Inflammatory Cytokines

A study demonstrated that derivatives related to this compound significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages. The most effective compounds showed concentration-dependent inhibition, suggesting a robust mechanism for reducing inflammation through direct interaction with the inflammasome components .

CompoundIL-1β Inhibition (%)Concentration (µM)
Compound 635%10
Compound 939.2%10
Compound 1220%10

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity. It was found to be effective against both susceptible and drug-resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) ranged from 0.78 to 3.125 µg/mL, comparable to established antibiotics like vancomycin .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The study involved treating macrophages with LPS and ATP to stimulate an inflammatory response, followed by treatment with varying concentrations of the compound. Results indicated a significant reduction in IL-1β levels, supporting its potential use in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against biofilm-forming strains of S. aureus and Staphylococcus epidermidis. The compound demonstrated strong bactericidal activity at low concentrations, effectively disrupting biofilms and preventing bacterial proliferation. This finding highlights its potential as a therapeutic agent in combating resistant bacterial infections .

Properties

Molecular Formula

C11H23N5O2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[1-[(E)-C-aminocarbonohydrazonoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C11H23N5O2/c1-11(2,3)18-10(17)14-8-4-6-16(7-5-8)9(12)15-13/h8H,4-7,13H2,1-3H3,(H2,12,15)(H,14,17)

InChI Key

PVAWBVCCWGOYGE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)/C(=N/N)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=NN)N

Origin of Product

United States

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